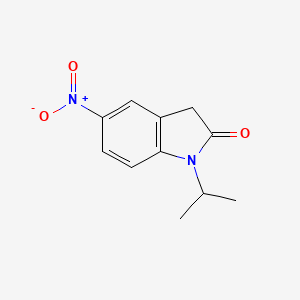
1-Isopropyl-5-nitroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family This compound is characterized by the presence of an isopropyl group at the first position and a nitro group at the fifth position on the indolin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-5-nitroindolin-2-one typically involves the nitration of 1-isopropylindolin-2-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of the nitro group at the fifth position of the indolin-2-one ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The indolin-2-one core can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 1-Isopropyl-5-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives of indolin-2-one.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promising antibacterial and antitumor activities. .
Materials Science: Indolin-2-one derivatives are used in the development of organic semiconductors and photovoltaic materials due to their unique electronic properties.
Biological Research: The compound is used as a probe in biochemical studies to understand the mechanisms of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-5-nitroindolin-2-one involves multiple pathways:
Enzyme Inhibition: The compound has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria.
Reductive Bioactivation: The nitro group undergoes enzymatic reduction to form reactive species that cause oxidative stress and damage to cellular components such as DNA and proteins.
Comparison with Similar Compounds
1-Methyl-5-nitroindolin-2-one: Similar structure with a methyl group instead of an isopropyl group.
1-Ethyl-5-nitroindolin-2-one: Similar structure with an ethyl group instead of an isopropyl group.
5-Nitroindolin-2-one: Lacks the isopropyl group, providing a simpler structure.
Uniqueness: 1-Isopropyl-5-nitroindolin-2-one is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with target enzymes.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-nitro-1-propan-2-yl-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-7(2)12-10-4-3-9(13(15)16)5-8(10)6-11(12)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
UAXVIUJGYHWFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




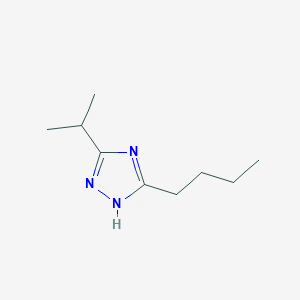
![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
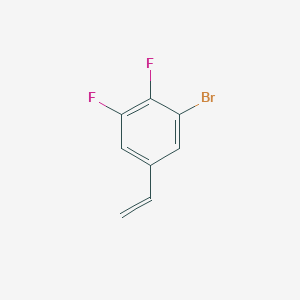
![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)


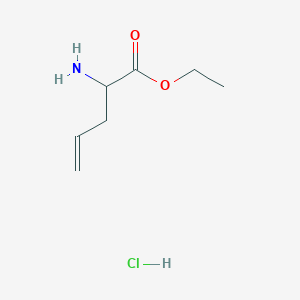
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
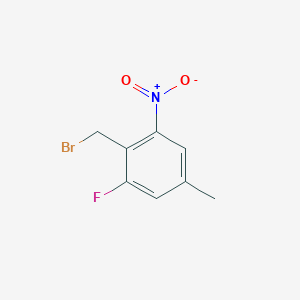
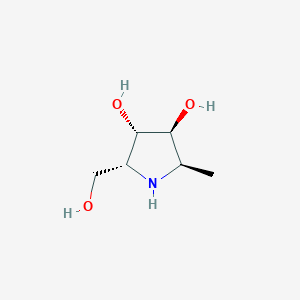
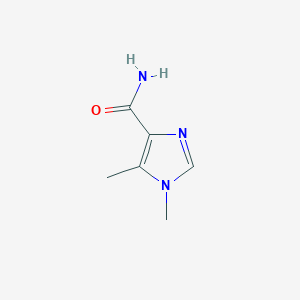
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
